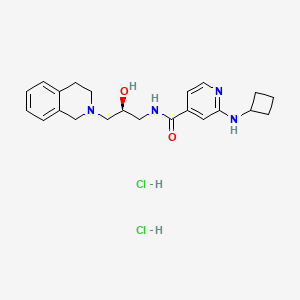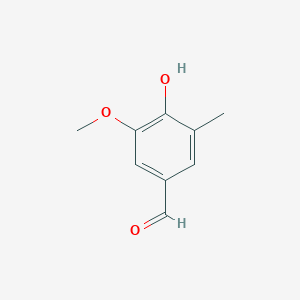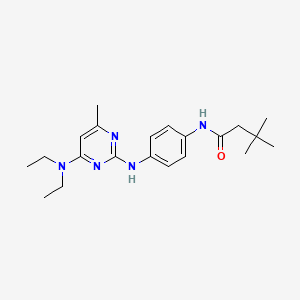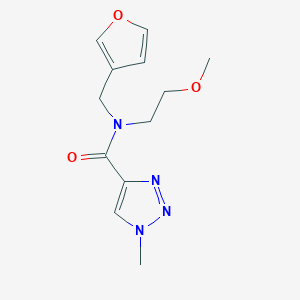
1-isopropyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isopropyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, also known as nitrophenyl tetrahydroquinazoline, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promise in its ability to modulate certain biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Conformational Analysis
Researchers have explored the synthesis of related tetrahydroisoquinoline compounds, focusing on their conformational analysis through cyclizations and NMR spectroscopic analysis. These studies provide insights into the preferred conformers and the stereochemistry of such compounds, which are crucial for understanding their chemical behavior and potential applications in material science and drug design (Schuster et al., 2008).
Solid Phase Synthesis
The solid phase synthesis of 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines demonstrates the utility of these compounds in creating high-yield, diverse chemical libraries. This technique is particularly relevant for pharmaceutical research, where the rapid generation of compound libraries can significantly accelerate the drug discovery process (Wang et al., 2005).
Ring-Chain Tautomerism
The study of 2-aryl-substituted hexahydropyrimidines and tetrahydroquinazolines, closely related to the compound , revealed ring-chain tautomerism. This phenomenon has implications for the understanding of chemical equilibrium in synthetic chemistry and could inform the design of molecules with specific desired properties (Göblyös et al., 2002).
Domino Reactions for Heterocycle Formation
Research into domino reactions that form triazolo isoquinolines and isochromenes from 2-alkynylbenzaldehydes underlines the importance of efficient, transition-metal-free conditions for synthesizing heterocycles. These findings have potential applications in the development of novel organic materials and in pharmaceutical synthesis (Arigela et al., 2013).
Antiarrhythmic Properties
The exploration of isoquinoline derivatives for their antiarrhythmic properties points to the medicinal chemistry applications of these compounds. Understanding the structure-activity relationship (SAR) of such molecules could lead to the development of new therapeutic agents (Markaryan et al., 2000).
Conformational Equilibria in Cyclized Substituted Thioureas
Investigations into the preparation and potential properties of 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones highlight their relevance in the development of compounds with antithyroidal, antitubercular, and/or antifungal properties. Such studies contribute to the field of medicinal chemistry by identifying new potential drug candidates (Orth & Jones, 1961).
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)-1-propan-2-yl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11(2)19-15-9-4-3-8-14(15)17(23)18-16(19)12-6-5-7-13(10-12)20(21)22/h5-7,10-11H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEZFEPOHYTATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2701779.png)

![4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2701784.png)
![Tert-butyl 2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2701785.png)



![2-(4-benzoylphenyl)-2-(4-fluorophenyl)-N-[(methoxyimino)methyl]acetamide](/img/structure/B2701792.png)


![(E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2701797.png)